molecular formula C10H14N4 B3199598 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine CAS No. 1017019-83-8

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine

Cat. No.: B3199598
CAS No.: 1017019-83-8
M. Wt: 190.25 g/mol
InChI Key: MECUKSMMKPCGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Formula: C₁₀H₁₄N₄ CAS Registry Number: Not explicitly listed in the evidence, but structurally related derivatives are documented (e.g., 1224170-44-8 for a hydrochloride analog) .

This compound features a [1,2,4]triazolo[4,3-a]pyridine core linked to a 2-methylpropan-1-amine substituent. The triazolopyridine scaffold is notable for its aromaticity and hydrogen-bonding capacity, which often enhances interactions with biological targets such as neurotransmitter receptors or enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-7(2)9(11)10-13-12-8-5-3-4-6-14(8)10/h3-7,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECUKSMMKPCGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C2N1C=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017019-83-8
Record name 2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate alkylating agent, followed by cyclization with a triazole precursor . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following compounds share the [1,2,4]triazolo[4,3-a]pyridine core but differ in substituents, chain length, and salt forms:

Compound Name Molecular Formula Molecular Weight Substituent/Modification Salt Form CAS Number Source
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine C₁₀H₁₄N₄ 190.25 g/mol 2-methylpropan-1-amine Free base Not explicitly listed
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride C₉H₁₃ClN₄ 212.68 g/mol Propan-1-amine Hydrochloride 1224170-44-8
5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine hydrochloride C₁₁H₁₇ClN₄ 240.73 g/mol Pentan-1-amine Hydrochloride 1324071-39-7
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride C₁₀H₁₅ClN₄S 258.77 g/mol 3-(methylthio)propan-1-amine Hydrochloride 1179486-24-8
3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine C₉H₁₆N₄ 180.25 g/mol Propan-1-amine + saturated pyridine ring Free base CID 47003546
Key Observations:

Chain Length and Hydrophobicity: The pentan-1-amine derivative (C₁₁H₁₇ClN₄) exhibits increased hydrophobicity compared to the target compound, which may enhance blood-brain barrier penetration .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., 1224170-44-8) demonstrate higher aqueous solubility than free bases, making them preferable for in vitro assays .
  • The target compound’s free base form (C₁₀H₁₄N₄) may require formulation optimization for bioavailability .

Biological Activity

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate triazole derivatives with propan-1-amine under controlled conditions. Various methods have been documented in the literature to optimize yield and purity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold. For instance, a study reported that derivatives exhibited moderate to good activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainActivity Level
Compound AStaphylococcus aureusModerate
Compound BEnterococcus faecalisGood
Compound CBacillus cereusModerate

Cytotoxicity and Cancer Research

Recent research has highlighted the role of this compound as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in cancer immunotherapy. In vitro studies demonstrated that this compound enhances immune response by inhibiting IDO1 activity in cancer cell lines .

Table 2: Cytotoxicity and IDO Inhibition

CompoundCell Viability (%) at 10 μMIDO Inhibition (%) at 10 μM
VS991 ± 9.935 ± 6
Compound A87 ± 18.342 ± 9

The mechanism by which this compound exerts its biological effects is primarily through interaction with heme-containing enzymes like IDO1. Molecular docking studies suggest that the triazole moiety coordinates with the iron in the heme group, which is crucial for its inhibitory activity .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy : A study involving a series of synthesized triazole derivatives showed varying levels of antimicrobial activity against clinical isolates. The findings suggested that structural modifications could enhance potency against resistant strains .
  • Cancer Therapy : In a preclinical model, the administration of compounds similar to this compound resulted in significant tumor regression when combined with other immunotherapeutic agents .

Q & A

Q. What are the key synthetic routes for 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including alkylation of the triazolo-pyridine core with a propan-1-amine derivative. Key steps include:

  • Alkylation : Using catalysts like copper(I) bromide (CuBr) or cesium carbonate (Cs₂CO₃) in polar solvents (e.g., DMF or THF) at 35–60°C for 24–48 hours .
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
  • Optimization : Adjusting solvent polarity, temperature, and catalyst loading to minimize side products (e.g., over-alkylation). Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry. For example, δ 8.87 ppm (d, J = 2 Hz) in ¹H NMR confirms pyridine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H]⁺) and isotopic pattern .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds) and confirms 3D conformation .

Q. How can researchers assess the compound's preliminary biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria. Anticancer potential is screened using MTT assays on cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Evaluate interactions with kinases or proteases using fluorescence-based assays (IC₅₀ determination) .

Q. What are common impurities observed during synthesis, and how are they addressed?

  • By-products : Unreacted triazolo-pyridine intermediates or dimerization products.
  • Mitigation : Use scavenger resins (e.g., QuadraPure™) during alkylation or employ gradient elution in HPLC purification .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound's reactivity and interaction with biological targets?

  • DFT Calculations : B3LYP/6-311G(d,p) basis sets model electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites for functionalization or target binding .
  • Molecular Docking : Simulate binding affinities to receptors (e.g., kinase ATP-binding pockets) using AutoDock Vina. Results guide structural modifications to enhance potency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., triazolo-pyrimidine derivatives) using standardized assays (Table 1) :
CompoundStructural FeatureObserved Activity
Target compoundTriazolo-pyridine coreAnticancer (IC₅₀: 12 μM)
1,3-Diphenyl-pyrazolePyrazole ringAntimicrobial (MIC: 8 μg/mL)
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Q. How can environmental fate studies be designed to evaluate the compound's ecological impact?

  • Degradation Pathways : Use LC-MS/MS to track abiotic/biotic transformations (hydrolysis, photolysis) under simulated environmental conditions .
  • Ecotoxicity : Assess effects on model organisms (e.g., Daphnia magna) via OECD 202 guidelines. Measure LC₅₀ values and bioaccumulation factors .

Q. What advanced structural modifications improve metabolic stability without compromising activity?

  • Pro-drug Design : Introduce morpholine or methoxypropyl groups to enhance solubility and reduce hepatic clearance .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ substitutions) to study metabolic pathways via mass spectrometry .

Methodological Notes

  • Controlled Experiments : For reproducibility, use inert atmospheres (N₂/Ar) during synthesis and standardized cell culture conditions (5% CO₂, 37°C) in bioassays .
  • Data Validation : Cross-validate NMR/MS results with reference standards (e.g., USP-grade compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine
Reactant of Route 2
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.